molecular formula C9H12N4O3 B7882740 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one

Cat. No.: B7882740
M. Wt: 224.22 g/mol
InChI Key: SOQHARUVJGBKTK-TWGQIWQCSA-N
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Description

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is a complex organic compound with a unique structure that includes both a dimethylamino group and a nitro-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-pyrazole with a suitable enone in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-3-(4-nitro-phenyl)-but-3-en-2-one
  • 4-Dimethylamino-3-(4-nitro-thiazol-1-yl)-but-3-en-2-one

Uniqueness

4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is unique due to the presence of both a nitro-pyrazolyl group and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(Z)-4-(dimethylamino)-3-(4-nitropyrazol-1-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-7(14)9(6-11(2)3)12-5-8(4-10-12)13(15)16/h4-6H,1-3H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHARUVJGBKTK-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/N(C)C)/N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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